
Cisatracurium besylate
Vue d'ensemble
Description
Le cisatracurium besylate est un agent bloquant neuromusculaire non dépolarisant appartenant à la classe des benzylisoquinoléiniums. Il est couramment utilisé comme relaxant musculaire squelettique pour faciliter l'intubation trachéale, assurer la relaxation musculaire pendant la chirurgie et assister à la ventilation mécanique . Le this compound est l'isomère R-cis-R-cis de l'atracurium et est connu pour sa durée d'action intermédiaire et sa libération d'histamine inférieure par rapport à l'atracurium .
Méthodes De Préparation
La synthèse du cisatracurium besylate implique plusieurs étapes. Une méthode comprend la condensation du 1,5-pentanediol avec l'acide 3-bromopropionique en présence d'acide paratoluènesulfonique, suivie d'une déshydrobromination à l'aide de la triéthylamine pour obtenir le 1,5-pentaméthylène diacrylate . Cet intermédiaire est ensuite soumis à d'autres réactions pour obtenir le this compound. Les méthodes de production industrielle visent à optimiser le rendement, le taux de conversion et la pureté du produit, impliquant souvent une chromatographie sur colonne pour la résolution .
Analyse Des Réactions Chimiques
Le cisatracurium besylate subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé dans des conditions spécifiques, conduisant à la formation de produits de dégradation.
Réduction : Les réactions de réduction peuvent modifier sa structure chimique, affectant sa puissance et son efficacité.
Substitution : Des réactions de substitution peuvent se produire à différentes positions sur la molécule, conduisant à la formation de divers dérivés.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.
Applications de la recherche scientifique
Le this compound a une large gamme d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme composé modèle pour étudier le comportement des agents bloquant neuromusculaires et leurs interactions avec d'autres produits chimiques.
Biologie : Les chercheurs l'utilisent pour enquêter sur les mécanismes de transmission neuromusculaire et les effets des agents bloquants sur la fonction musculaire.
Mécanisme d'action
Le this compound exerce ses effets en se liant de manière compétitive aux récepteurs cholinergiques de la plaque motrice, antagonisant l'action de l'acétylcholine . Cela entraîne un blocage compétitif de la transmission neuromusculaire, conduisant à la relaxation musculaire. Le composé subit une élimination d'Hofmann, un processus indépendant de la fonction hépatique et rénale, ce qui le rend approprié pour les patients souffrant d'insuffisance d'organes .
Applications De Recherche Scientifique
Clinical Applications
1. General Anesthesia:
Cisatracurium is primarily used as an adjunct to general anesthesia. It facilitates tracheal intubation and provides muscle relaxation during surgical procedures. The drug's onset of action is approximately 2-3 minutes, with a duration of effect lasting about 30-60 minutes, depending on the dosage .
2. Intensive Care Unit (ICU) Settings:
In ICU settings, cisatracurium is utilized to manage patients requiring mechanical ventilation. It helps in achieving optimal ventilation strategies by ensuring muscle relaxation, particularly in patients with severe respiratory distress or those undergoing sedation for prolonged periods .
3. Pediatric Use:
Cisatracurium is indicated for use in pediatric patients aged 2 years and older. Dosage adjustments are necessary for this population due to differences in pharmacokinetics and dynamics compared to adults .
Case Studies
Case Study 1: Phlebitis Associated with Cisatracurium Infusion
A series of three cases reported phlebitis following prolonged peripheral intravenous infusion of cisatracurium. In each instance, the infusion lasted between 14-20 hours before phlebitis was diagnosed. The recommendation was made to administer cisatracurium via central venous catheters for prolonged infusions to mitigate risks associated with peripheral administration .
Case Study 2: Anaphylactoid Reaction
Another case highlighted an anaphylactoid reaction occurring after induction with cisatracurium. This underscores the importance of monitoring for hypersensitivity reactions when administering this drug in clinical settings .
Safety and Monitoring
While cisatracurium is generally considered safe, it requires careful monitoring for potential adverse effects such as hypotension, respiratory depression, and allergic reactions. The presence of benzyl alcohol as a preservative raises concerns regarding toxicity in pediatric populations, necessitating vigilance during administration .
Comparative Data Table
Characteristic | This compound | Atracurium |
---|---|---|
Onset of Action | 2-3 minutes | 2-3 minutes |
Duration | 30-60 minutes | 20-35 minutes |
Metabolism | Spontaneous degradation | Plasma esterases |
Use in Pediatrics | Yes | Yes |
Risk of Accumulation | Low (in renal impairment) | Moderate |
Mécanisme D'action
Cisatracurium besylate exerts its effects by binding competitively to cholinergic receptors on the motor end-plate, antagonizing the action of acetylcholine . This results in a competitive block of neuromuscular transmission, leading to muscle relaxation. The compound undergoes Hofmann elimination, a process independent of liver and kidney function, making it suitable for patients with organ failure .
Comparaison Avec Des Composés Similaires
Le cisatracurium besylate est comparé à d'autres agents bloquant neuromusculaires tels que l'atracurium, le vécuronium et le rocuronium. Comparé à l'atracurium, le this compound a une libération d'histamine inférieure et une puissance supérieure . Le vécuronium et le rocuronium sont également des agents non dépolarisants, mais diffèrent par leur début et leur durée d'action. La caractéristique unique du this compound est son élimination d'Hofmann, ce qui constitue un avantage chez les patients ayant une fonction d'organe compromise .
Les composés similaires comprennent :
Atracurium : Un mélange de dix isomères, y compris le cisatracurium.
Vécuronium : Un autre agent bloquant neuromusculaire non dépolarisant avec une structure chimique différente.
Rocuronium : Connu pour son apparition rapide et sa durée d'action intermédiaire.
Propriétés
Numéro CAS |
96946-42-8 |
---|---|
Formule moléculaire |
C59H77N2O15S+ |
Poids moléculaire |
1086.3 g/mol |
Nom IUPAC |
benzenesulfonate;5-[3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate |
InChI |
InChI=1S/C53H72N2O12.C6H6O3S/c1-54(22-18-38-32-48(62-7)50(64-9)34-40(38)42(54)28-36-14-16-44(58-3)46(30-36)60-5)24-20-52(56)66-26-12-11-13-27-67-53(57)21-25-55(2)23-19-39-33-49(63-8)51(65-10)35-41(39)43(55)29-37-15-17-45(59-4)47(31-37)61-6;7-10(8,9)6-4-2-1-3-5-6/h14-17,30-35,42-43H,11-13,18-29H2,1-10H3;1-5H,(H,7,8,9)/q+2;/p-1/t42-,43-,54-,55-;/m1./s1 |
Clé InChI |
GLLXELVDCIFBPA-MLPUUEHESA-M |
SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-] |
SMILES isomérique |
C[N@@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N@+]4(CCC5=CC(=C(C=C5[C@H]4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-] |
SMILES canonique |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-] |
Apparence |
White to Off-White Solid |
melting_point |
90-93°C |
Pictogrammes |
Acute Toxic; Irritant |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
(1R,1'R,2R,2'R)-2,2'-[1,5-Pentanediylbis[oxy(3-oxo-3,1-propanediyl)]]bis[1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methylisoquinolinium Benzenesulfonate; Cisatracurium Besilate; Nimbex; 51W89; 3-[(1R,2R)-6,7-dimethoxy-2-methyl-1-verat |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Cisatracurium Besylate?
A: this compound is a non-depolarizing neuromuscular blocking agent. It competitively binds to nicotinic acetylcholine receptors at the neuromuscular junction. [] This prevents acetylcholine from binding, thus inhibiting muscle contraction and causing paralysis.
Q2: Does this compound cross the blood-brain barrier?
A: Due to its high molecular weight and polarity, this compound does not cross the blood-brain barrier. [] Therefore, it does not directly affect consciousness or pain perception.
Q3: What is the molecular formula and weight of this compound?
A: The molecular formula of this compound is C63H82N2O12S2. It has a molecular weight of 1111.4 g/mol. []
Q4: Are there any known incompatibilities of this compound with other drugs during Y-site administration?
A: Yes, this compound demonstrates incompatibility with certain drugs during Y-site administration. Cefoperazone is incompatible at all tested concentrations of this compound. Furthermore, incompatibility was observed with 14 drugs, including many cephalosporins, at concentrations of 2 and 5 mg/mL, and with 12 drugs at 5 mg/mL. []
Q5: How is this compound metabolized and eliminated?
A: Unlike some other neuromuscular blocking agents, this compound primarily undergoes Hofmann elimination in the body. [, ] This process is independent of liver or kidney function, making it a suitable choice for patients with organ impairment.
Q6: How does age affect the pharmacodynamics of this compound?
A: Studies in pediatric populations demonstrate that the potency of this compound, as measured by ED50 and ED95, remains consistent between infants and children during balanced anesthesia. [] In older adults, research indicates that aging itself does not significantly influence the pharmacodynamics of a single injection of this compound. []
Q7: Does the presence of liver dysfunction affect the pharmacodynamics of this compound?
A: Yes, studies demonstrate that in patients with severe liver dysfunction (Child-Pugh Classification B or C), the maximum blockade effect of this compound is lower, and the onset time is longer compared to patients with normal liver function. [] This suggests that dosage adjustments might be necessary for patients with severe liver dysfunction to achieve adequate neuromuscular blockade.
Q8: Are there any animal models used to study the effects of this compound?
A: Yes, rabbits have been used as animal models to investigate the impact of this compound on brain activity using quantitative pharmaco-electroencephalography (QPEEG). Studies show that the drug can decrease the power percentage and amplitudes of β1- and β2-band of QPEEG. [] Further research showed that the drug increased the power percentage of α1-band and α2-band of QPEEG in rabbits. []
Q9: Can this compound cause phlebitis?
A: Yes, though less common than with Atracurium, there have been documented cases of phlebitis associated with peripheral intravenous administration of this compound, particularly after prolonged infusion periods. [] The acidic nature of the drug is a suspected contributing factor.
Q10: What analytical techniques are commonly used to determine the concentration of this compound in pharmaceutical preparations?
A: Capillary electrophoresis with electrochemiluminescence detection has been successfully employed for the simultaneous determination of this compound and its degradation products in pharmaceutical formulations. [] This method offers high sensitivity, speed, and cost-effectiveness.
Q11: Can you elaborate on other analytical techniques employed for the determination of this compound?
A: Apart from capillary electrophoresis, first-derivative synchronous spectrofluorimetry has also been validated for the simultaneous determination of this compound and propofol in biological fluids. [] This method exhibits high sensitivity, permitting quantification even at low concentrations in plasma samples.
Q12: Are there any direct thin-layer chromatographic methods available for the enantioselective determination of this compound?
A: Yes, researchers have developed a rapid and cost-effective densitometric thin-layer chromatographic method for the enantioseparation of Atracurium Besylate and quantitative determination of its chiral switching isomer, this compound, using l-(+)-tartaric acid as a chiral mobile phase additive. []
Q13: How is the quality of this compound controlled during its synthesis?
A: Process improvements in the synthesis of this compound have been achieved to ensure its quality and purity. Researchers optimized the Michael addition reaction of R-tetrahydropapaverine base with pentane-1,5-diyldiacrylate, followed by quaternization with methyl benzenesulfonate, to achieve a yield of 65% with 99% purity. []
Q14: How does this compound compare to other neuromuscular blocking agents like Rocuronium and Vecuronium?
A: Compared to Rocuronium, this compound may have a slightly slower onset of action but exhibits a longer duration. [, ] In contrast to Vecuronium, it has a shorter duration of action and is less likely to cause histamine release. [, ]
Q15: What are the advantages of using Mivacurium chloride over this compound in otolaryngology surgery?
A: Studies show that Mivacurium chloride, when compared to this compound in otolaryngology surgery, offers faster postoperative recovery, has a lower impact on hemodynamics, and results in fewer adverse reactions. [] It also lacks the cumulative effect of neuromuscular blockade.
Q16: What are potential areas for future research on this compound?
A: Further investigation into the potential anti-cancer effects of this compound, particularly in combination with other chemotherapeutic agents, is warranted. Additionally, exploration of alternative delivery methods, such as targeted drug delivery systems, could potentially enhance its efficacy and minimize side effects. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.